(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
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Description
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C25H26ClNO5 and its molecular weight is 455.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one , also known by its CAS number 929339-65-1, is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various functional groups that may contribute to its biological activity, making it a subject of interest for researchers exploring therapeutic applications.
The molecular formula of this compound is C18H13ClO5 with a molecular weight of approximately 344.75 g/mol. The presence of a chloro group and multiple aromatic rings suggests potential interactions with biological targets, particularly in the context of cancer therapy and antimicrobial activity.
Biological Activity Overview
Research indicates that compounds similar to this benzofuran derivative exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Similar compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant for developing new antibiotics in an era of increasing antibiotic resistance.
- DNA Interaction : The structural features of the compound suggest potential interactions with DNA, which could lead to inhibition of DNA-dependent enzymes, an important mechanism in the development of antitumor agents.
Antitumor Studies
A study conducted on related compounds demonstrated that derivatives with similar structural motifs showed significant antitumor activity in vitro against human lung cancer cell lines such as A549 and HCC827. The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM depending on the assay conditions (2D vs 3D cultures) .
Antimicrobial Testing
In antimicrobial assays, compounds structurally related to (2Z)-2 were tested against Staphylococcus aureus and Escherichia coli. Results indicated promising antibacterial activity, particularly for derivatives with halogen substitutions .
The proposed mechanism for the biological activity of this compound includes:
- DNA Binding : The compound is hypothesized to intercalate into DNA or bind within the minor groove, disrupting essential cellular processes.
- Enzyme Inhibition : By binding to DNA or interfering with DNA-dependent enzymes, these compounds may prevent tumor growth or bacterial replication.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1 : A derivative with a similar structure was shown to induce apoptosis in A549 cells via mitochondrial pathways.
- Case Study 2 : Another study demonstrated that a related benzofuran derivative exhibited significant antibacterial properties against multi-drug resistant strains.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C25H26ClNO5 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C25H26ClNO5/c1-14-5-15(2)10-27(9-14)11-20-21(28)4-3-19-23(29)22(32-25(19)20)8-16-6-18(26)7-17-12-30-13-31-24(16)17/h3-4,6-8,14-15,28H,5,9-13H2,1-2H3/b22-8- |
InChI Key |
ZIQZLVSIQXOILV-UYOCIXKTSA-N |
Isomeric SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O)C |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O)C |
Origin of Product |
United States |
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